

ML337 CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ML337

Cat. No.: B609145

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A comprehensive analysis of the physicochemical and biological properties of **ML337**, a selective negative allosteric modulator of the metabotropic glutamate receptor 3 (mGlu3). This document is intended for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties

ML337 is a synthetic organic compound with the following properties:

| Property | Value | Citations |
|------------------|---|-----------|
| CAS Number | 1443118-44-2 | |
| Molecular Weight | 353.39 | |
| Chemical Formula | C ₂₁ H ₂₀ FNO ₃ | |
| IUPAC Name | (R)-(2-fluoro-4-((4-methoxyphenyl)ethynyl)phenyl)(3-hydroxypiperidin-1-yl)methanone | |
| Synonyms | ML-337, ML 337 | |

Biological Activity

ML337 acts as a selective negative allosteric modulator (NAM) of the mGlu3 receptor. Allosteric modulation provides a mechanism for finely-tuning receptor activity, which can offer

advantages over direct orthosteric antagonism. This compound is brain penetrant, making it suitable for in vivo studies targeting the central nervous system.

| Parameter | Value | Citations |
|------------------|--|-----------|
| Target | Metabotropic glutamate receptor 3 (mGlu3) | |
| Mechanism | Negative Allosteric Modulator (NAM) | |
| IC ₅₀ | 593 nM | |
| Selectivity | No significant activity at mGlu ₁ , mGlu ₂ , mGlu ₄₋₈ at concentrations up to 30 µM | |

Solubility and Storage

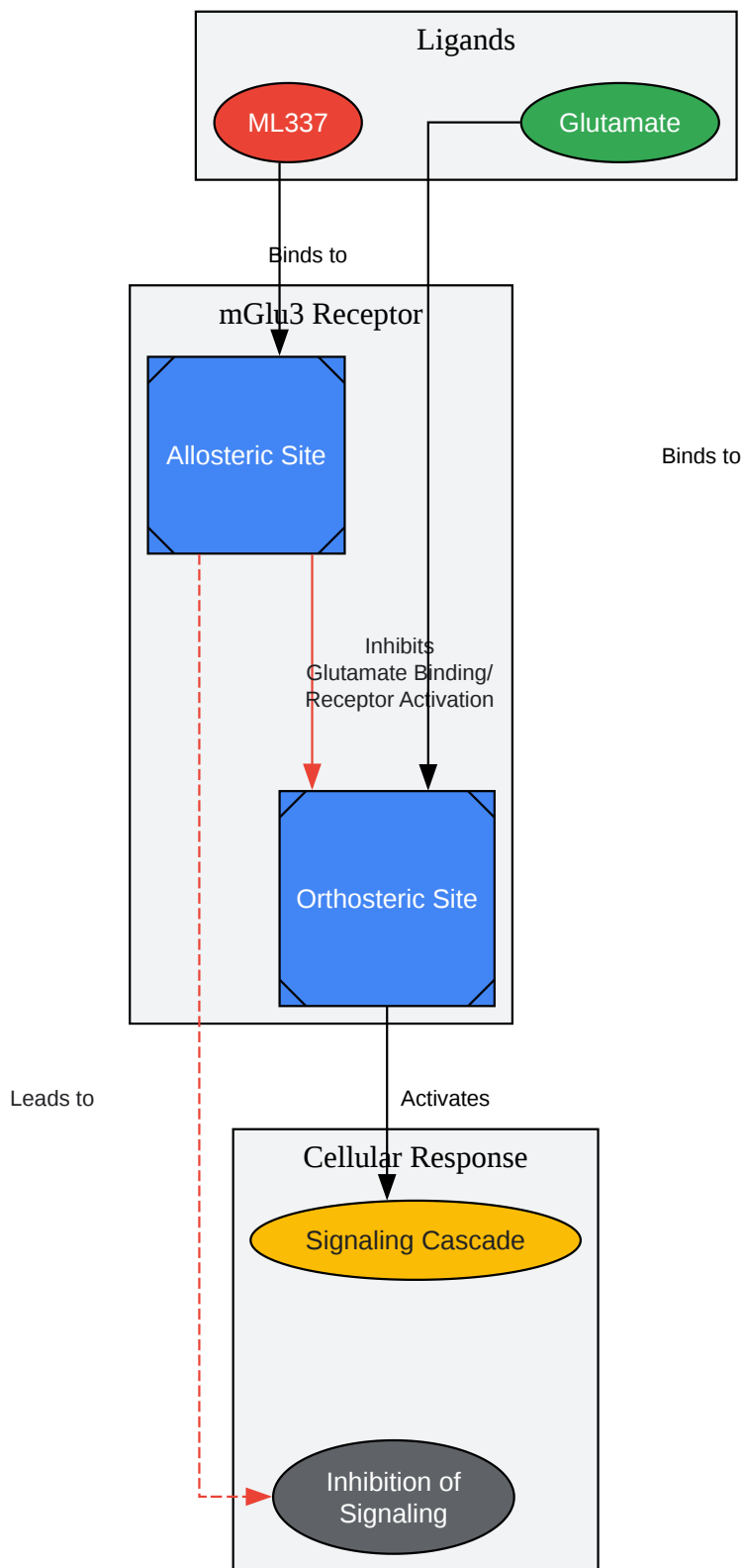
Proper handling and storage of **ML337** are crucial for maintaining its stability and activity.

| Condition | Details | Citations |
|--------------------|---|-----------|
| Solubility | Soluble in DMSO (up to 100 mM) and ethanol (up to 20 mM). Insoluble in water. | |
| Short-term Storage | Dry, dark, and at 0 - 4 °C for days to weeks. | |
| Long-term Storage | -20 °C for months to years. | |

Mechanism of Action

The following diagram illustrates the negative allosteric modulation of the mGlu3 receptor by **ML337**. Under normal physiological conditions, the binding of the endogenous ligand, glutamate, to the orthosteric site of the mGlu3 receptor initiates a downstream signaling cascade. **ML337** binds to a distinct allosteric site on the receptor, which in turn reduces the

affinity of glutamate for its binding site or the efficacy of receptor activation, thereby inhibiting the signaling pathway.



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Caption: Mechanism of **ML337** as a negative allosteric modulator of the mGlu3 receptor.

Experimental Protocols

Detailed experimental protocols for **ML337**, including assay conditions for determining IC₅₀ values and methodologies for assessing CNS penetration and DMPK profiles, are described in the primary literature. For a comprehensive understanding of the experimental procedures, it is recommended to consult the following publication:

- Wenthur, C. J., Daniels, J. S., Morrison, R., Engers, J. L., Niswender, C. M., Conn, P. J., & Lindsley, C. W. (2013). Discovery of (R)-(2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1-yl)methanone (**ML337**), an mGlu3 selective and CNS penetrant negative allosteric modulator (NAM). *Journal of medicinal chemistry*, 56(12), 5208–5212.

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Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com